

Application Notes and Protocols for Imaging Mitochondrial Thiols with Red-CLA Probe

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Compound of Interest

Compound Name: Red-CLA

Cat. No.: B3030312

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Introduction

Mitochondria are critical cellular organelles that play a central role in energy metabolism, redox signaling, and apoptosis. Mitochondrial thiols, including glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), are essential for maintaining the mitochondrial redox balance and protecting against oxidative stress.[1] Dysregulation of mitochondrial thiol levels is implicated in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. Therefore, the ability to visualize and quantify mitochondrial thiols in living cells is of paramount importance for both basic research and drug development.

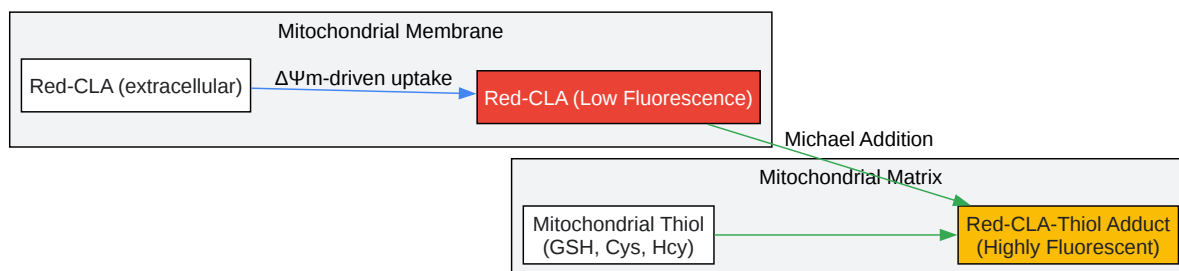
Red-CLA is a novel, red-fluorescent probe specifically designed for the detection and imaging of thiols within the mitochondrial matrix of living cells. Its chemical structure incorporates a mitochondria-targeting moiety and a thiol-reactive group, enabling specific accumulation in mitochondria and a fluorescent response upon reaction with thiols. This document provides detailed application notes and protocols for the use of the **Red-CLA** probe.

Product Information

Property	Specification
Probe Name	Red-CLA
Molecular Formula	C ₅₀ H ₅₁ N ₇ O ₉ S ₂ [2][3]
Molecular Weight	958.12 g/mol [2][3]
Appearance	Dark purple to black powder
Solubility	Soluble in DMSO
Storage	Store at -20°C, protect from light and moisture.
Excitation (max)	~560 nm
Emission (max)	~585 nm
Quantum Yield	>0.5 upon reaction with thiols
Specificity	Reacts with small molecule thiols (GSH, Cys, Hcy)
Subcellular Localization	Mitochondria

Mechanism of Action

Red-CLA is engineered with a lipophilic cationic group that facilitates its accumulation within the negatively charged mitochondrial matrix. The probe contains an α,β -unsaturated ketone moiety that is relatively non-fluorescent. Upon reaction with mitochondrial thiols via a Michael addition reaction, the electronic properties of the fluorophore are altered, leading to a significant increase in its fluorescence quantum yield and a "turn-on" red fluorescent signal. This mechanism provides a high signal-to-noise ratio for imaging mitochondrial thiols.



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Figure 1. Mechanism of **Red-CLA** uptake and thiol detection in mitochondria.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the **Red-CLA** probe determined from in vitro and cell-based assays.

Parameter	Value	Conditions
Limit of Detection (LOD)	16-29 nM	In vitro assay with GSH, Cys, and Hcy in PBS buffer (pH 7.4)
Linear Range	0.1 - 10 μ M	In vitro fluorescence titration with GSH
Response Time	< 30 seconds	Time to reach 90% of maximum fluorescence intensity upon thiol addition
Fluorescence Enhancement	> 60-fold	Upon saturation with GSH compared to the free probe
Selectivity	High for thiols	Minimal fluorescence change with other reactive oxygen species (ROS)
Photostability	High	Less than 10% photobleaching after 10 minutes of continuous excitation

Experimental Protocols

Reagent Preparation

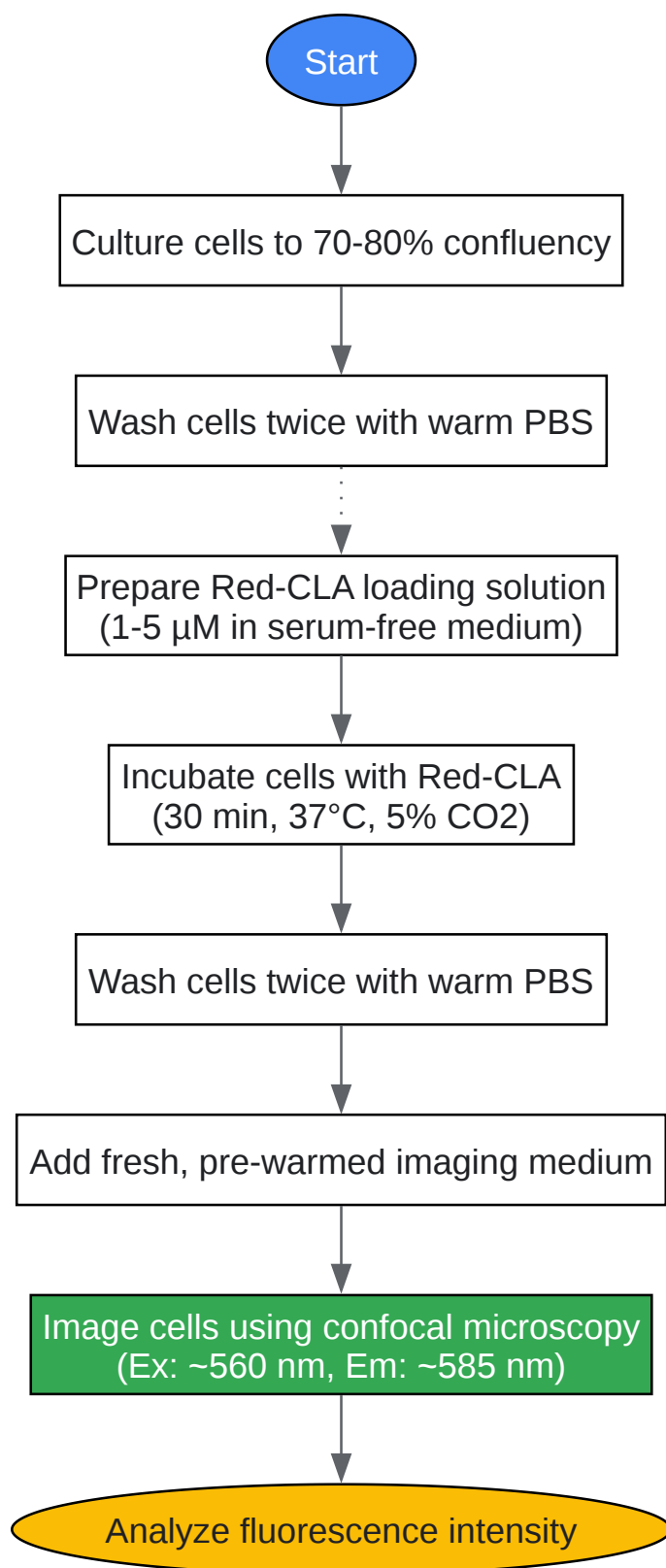
1.1. Red-CLA Stock Solution (1 mM)

- Allow the vial of **Red-CLA** powder to warm to room temperature before opening.
- Add the appropriate volume of anhydrous DMSO to the vial to create a 1 mM stock solution. For example, to a 1 mg vial of **Red-CLA** (MW = 958.12), add 1.044 mL of DMSO.
- Vortex briefly to ensure the powder is fully dissolved.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C, protected from light.

1.2. Cell Culture Medium Use phenol red-free cell culture medium for fluorescence imaging experiments to reduce background fluorescence.

Live-Cell Imaging of Mitochondrial Thiols

This protocol is suitable for adherent mammalian cells cultured in glass-bottom dishes or chamber slides.



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Figure 2. Experimental workflow for live-cell imaging with **Red-CLA**.

2.1. Cell Preparation

- Seed adherent cells on glass-bottom dishes or chamber slides appropriate for microscopy.
- Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO₂ until they reach 70-80% confluency.

2.2. Probe Loading

- Prepare a fresh working solution of **Red-CLA** by diluting the 1 mM DMSO stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
- Aspirate the culture medium from the cells and wash them twice with warm phosphate-buffered saline (PBS), pH 7.4.
- Add the **Red-CLA** working solution to the cells and incubate for 30 minutes at 37°C in a 5% CO₂ incubator.
- After incubation, aspirate the loading solution and wash the cells twice with warm PBS to remove any excess probe.
- Add fresh, pre-warmed, phenol red-free complete culture medium to the cells for imaging.

2.3. Confocal Microscopy

- Place the dish or slide on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
- Excite the cells with a laser line at approximately 560 nm.
- Collect the fluorescence emission between 570 nm and 650 nm.
- Optimize laser power, detector gain, and pinhole settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.
- To confirm mitochondrial localization, co-staining with a green-fluorescent mitochondrial marker (e.g., MitoTracker™ Green FM) can be performed.

2.4. Image Analysis

- Acquire images of the cells.
- For quantitative analysis, define regions of interest (ROIs) around individual cells or specifically over the mitochondria.
- Measure the mean fluorescence intensity within the ROIs using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
- Background correction should be performed by subtracting the mean fluorescence intensity of a region with no cells.

Investigating Changes in Mitochondrial Thiol Levels

This protocol can be used to assess the effect of drug candidates or other treatments on mitochondrial thiol levels.

3.1. Treatment of Cells

- Culture and prepare cells as described in section 2.1.
- Treat the cells with the compound of interest at the desired concentrations and for the appropriate duration. Include a vehicle control group.
- As a positive control for thiol depletion, cells can be treated with a known thiol-depleting agent such as N-ethylmaleimide (NEM) or buthionine sulfoximine (BSO).
- As a positive control for increasing thiol levels, cells can be treated with a thiol precursor like N-acetylcysteine (NAC).

3.2. Probe Loading and Imaging

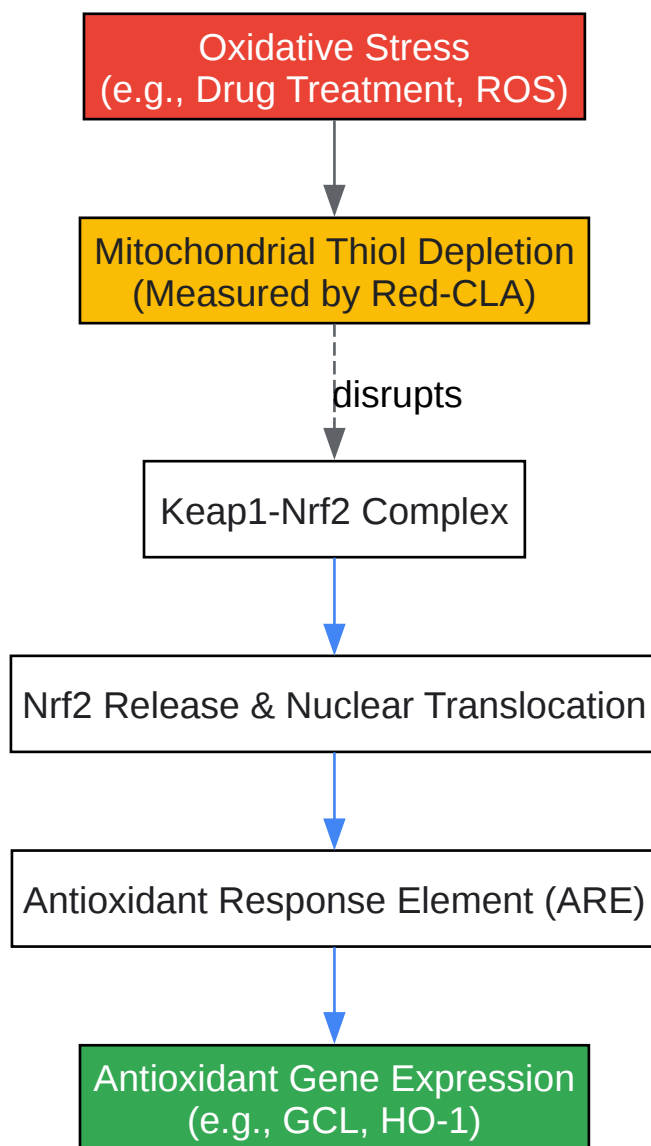
- After the treatment period, proceed with the **Red-CLA** loading and imaging protocol as described in sections 2.2 and 2.3.

3.3. Data Analysis

- Quantify the mean fluorescence intensity for each treatment group as described in section 2.4.
- Normalize the fluorescence intensity of the treated groups to the vehicle control group.
- Perform statistical analysis to determine the significance of any observed changes in fluorescence.

Signaling Pathway Visualization

Mitochondrial thiols are integral to cellular redox signaling pathways. For instance, they are involved in the response to oxidative stress mediated by the Nrf2 pathway.



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Figure 3. Role of mitochondrial thiols in the Nrf2-ARE signaling pathway.

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low or no signal	<ul style="list-style-type: none">- Probe concentration too low-- Incubation time too short-- Depleted mitochondrial thiols-- Incorrect filter/laser settings	<ul style="list-style-type: none">- Increase Red-CLA concentration (up to 10 μM)-- Increase incubation time (up to 60 min)-- Check cell health-- Verify microscope settings for excitation and emission wavelengths
High background	<ul style="list-style-type: none">- Incomplete removal of excess probe-- Autofluorescence of medium or cells	<ul style="list-style-type: none">- Wash cells thoroughly (3-4 times) after incubation-- Use phenol red-free medium-- Acquire an unstained control image to assess autofluorescence
Phototoxicity/Bleaching	<ul style="list-style-type: none">- Laser power too high-- Prolonged exposure	<ul style="list-style-type: none">- Reduce laser power-- Decrease exposure time and/or imaging frequency-- Use an anti-fade reagent if compatible with live-cell imaging
Non-mitochondrial staining	<ul style="list-style-type: none">- Loss of mitochondrial membrane potential ($\Delta\Psi$m)-- Probe aggregation	<ul style="list-style-type: none">- Ensure cells are healthy-- Use a lower probe concentration-- Co-stain with a mitochondrial potential-dependent dye to verify mitochondrial integrity

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